Rifalazil - 129791-92-0

Rifalazil

Catalog Number: EVT-280493
CAS Number: 129791-92-0
Molecular Formula: C51H64N4O13
Molecular Weight: 941.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifalazil (KRM-1648) is a semisynthetic rifamycin derivative belonging to the benzoxazinorifamycin class. [, ] It is characterized by a distinct planar benzoxazine ring that distinguishes it from other rifamycins like rifampin. [] Rifalazil has garnered considerable attention in scientific research due to its potent antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, Chlamydia pneumoniae, Chlamydia trachomatis, Helicobacter pylori, and Clostridium difficile. [, , , , , , , ] Its high intracellular levels and excellent tissue penetration make it particularly promising for treating intracellular pathogens like Chlamydia species. [, ]

Rifampin (Rifampicin)

  • Compound Description: Rifampin is a first-generation rifamycin antibiotic that acts by inhibiting bacterial DNA-dependent RNA polymerase. It is commonly used in combination therapy for tuberculosis and other infections. []

25-Deacetyl-Rifalazil

  • Compound Description: 25-Deacetyl-rifalazil is a major metabolite of rifalazil in humans and mice. It is formed by the deacetylation of the 25-acetyl group in rifalazil. [, , ]
  • Relevance: 25-Deacetyl-rifalazil exhibits similar antimicrobial activity compared to rifalazil. [] It is a key metabolite identified in pharmacokinetic studies of rifalazil.

32-Hydroxy-Rifalazil

  • Compound Description: 32-Hydroxy-rifalazil is a major metabolite of rifalazil in humans and mice. It is formed by hydroxylation at the 32-position of rifalazil. [, , , ]
  • Relevance: 32-Hydroxy-rifalazil exhibits similar antimicrobial activity compared to rifalazil. [] It is a key metabolite identified in pharmacokinetic studies of rifalazil, and its formation is primarily mediated by cytochrome P450 enzymes. []

Rifabutin

  • Compound Description: Rifabutin is a rifamycin antibiotic used for the treatment of tuberculosis, particularly in patients with HIV infection. It is also used for the prevention of disseminated Mycobacterium avium complex (MAC) infection in individuals with AIDS. [, , , ]
  • Relevance: Rifabutin, like rifalazil, is a second-generation rifamycin and demonstrates improved efficacy against certain mycobacterial infections compared to rifampin. [] Both drugs share the rifamycin core structure but differ in their side chains, resulting in distinct pharmacological properties.

Rifapentine

  • Compound Description: Rifapentine is a rifamycin antibiotic used in combination therapy for the treatment of active tuberculosis. It has a long half-life, allowing for once-weekly dosing. [, , ]

ABI-0043

  • Compound Description: ABI-0043 is a benzoxazinorifamycin, belonging to the same class as rifalazil. It shows potent activity against Chlamydia pneumoniae. []
  • Relevance: ABI-0043 shares structural similarities and a common mechanism of action with rifalazil. Both compounds highlight the potential of benzoxazinorifamycins as therapeutic agents for infections caused by intracellular pathogens. [, ]

ABI-1657 & ABI-1131

  • Compound Description: ABI-1657 and ABI-1131 are rifamycin derivatives and structurally related to ABI-1648 (rifalazil). []
  • Relevance: Similar to rifalazil, both ABI-1657 and ABI-1131 demonstrated potent in vitro activity against Chlamydia trachomatis and Chlamydia pneumoniae. [] These compounds highlight the potential for developing further rifamycin derivatives with enhanced activity against intracellular bacteria.

TNP-2092 (Rifamycin-Quinolizinone Hybrid)

  • Compound Description: TNP-2092 represents a novel class of rifamycin derivatives that incorporate a quinolizinone moiety. This hybrid compound displays potent antitubercular activity and is currently under clinical investigation. []

TNP-2198 (Rifamycin-Nitromidazole Hybrid)

  • Compound Description: TNP-2198 is a recently developed rifamycin derivative that combines the rifamycin scaffold with a nitromidazole moiety. This hybrid structure exhibits potent antitubercular activity and is under clinical development. []
Overview

Rifalazil, also known as KRM-1648 and AMI-1648, is a synthetic antibiotic compound that exhibits potent antibacterial activity. It primarily targets bacterial infections by inhibiting the synthesis of RNA in bacterial cells, making it effective against various pathogens, including those responsible for tuberculosis and Clostridioides difficile associated diarrhea. Despite its potential, development was halted in 2013 due to severe side effects observed in clinical trials.

Source and Classification

Rifalazil is classified as a member of the rifamycin class of antibiotics, which are known for their ability to inhibit bacterial RNA polymerase. This compound was developed as a derivative of rifamycin, focusing on enhancing efficacy against resistant strains of bacteria while minimizing side effects. The compound's structure features a unique benzoxazinorifamycin framework, which contributes to its mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of rifalazil involves several chemical steps that modify the rifamycin backbone to enhance its antibacterial properties. The general synthetic pathway includes:

  1. Formation of the Benzoxazinorifamycin Core: This step involves the introduction of a benzoxazine moiety to the rifamycin scaffold.
  2. Functional Group Modifications: Various functional groups are introduced or modified to optimize the drug's pharmacokinetic properties and improve its binding affinity to bacterial RNA polymerase.
  3. Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm its structure.
Molecular Structure Analysis

Structure and Data

The molecular formula of rifalazil is C21_{21}H22_{22}N4_{4}O5_{5}. Its structure can be described as follows:

  • Core Structure: The compound features a complex bicyclic system that includes both aromatic and aliphatic components.
  • Functional Groups: Key functional groups include hydroxyl (-OH), amine (-NH2_2), and carbonyl (C=O) groups that are integral to its activity.

The three-dimensional conformation of rifalazil allows it to effectively bind to the active site of bacterial RNA polymerase, inhibiting its function.

Chemical Reactions Analysis

Reactions and Technical Details

Rifalazil undergoes specific chemical reactions that facilitate its antibacterial activity:

  1. Binding Reaction: Rifalazil binds to the β-subunit of bacterial RNA polymerase, blocking transcription.
  2. Hydrolysis: In certain conditions, rifalazil can undergo hydrolysis, affecting its stability and efficacy.
  3. Metabolic Pathways: The compound is metabolized in the liver, where it may interact with cytochrome P450 enzymes, although it has been noted that rifalazil has minimal interactions with these enzymes compared to other antibiotics.
Mechanism of Action

Process and Data

Rifalazil exerts its antibacterial effects by specifically inhibiting DNA-dependent RNA synthesis in bacteria. The detailed mechanism includes:

  • Inhibition of RNA Polymerase: By binding to the β-subunit of RNA polymerase, rifalazil prevents the enzyme from synthesizing messenger RNA from DNA templates.
  • Resulting Effects: This inhibition halts protein synthesis in bacteria, leading to cell death or stasis. Studies have shown that rifalazil's action is effective against various strains, including those resistant to other antibiotics.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 398.42 g/mol.
  • Solubility: Rifalazil is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under alkaline conditions or when exposed to light.

These properties influence its formulation for therapeutic use and dictate storage conditions.

Applications

Scientific Uses

Rifalazil has been investigated for various medical applications:

  1. Tuberculosis Treatment: Its high concentration in lung tissues makes it a promising candidate for treating pulmonary tuberculosis.
  2. Chlamydia Infections: Rifalazil has shown effectiveness against Chlamydia trachomatis in clinical studies.
  3. Clostridioides difficile Associated Diarrhea: The compound has been evaluated for its ability to reduce C. difficile strains effectively.

Despite its potential applications, the severe side effects observed during trials have limited its use in clinical settings.

Properties

CAS Number

129791-92-0

Product Name

Rifalazil

IUPAC Name

[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

Molecular Formula

C51H64N4O13

Molecular Weight

941.1 g/mol

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1

InChI Key

IXSVOCGZBUJEPI-ROSHVKCDSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Solubility

Soluble in DMSO

Synonyms

Rifalazil; ABI 1648; ABI1648; ABI -648; Krm-1648; Krm 1648; Krm1648;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.